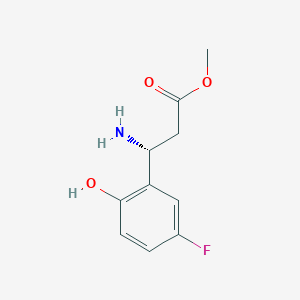
Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group on a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, esterification, and hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-amino-3-(5-fluoro-2-oxophenyl)propanoate.
Reduction: 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanol.
Substitution: Various amide or urea derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. It disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells . This compound upregulates mitotic regulatory proteins like BubR1 and Cyclin B1 while downregulating Aurora B, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Lacks the hydrochloride salt form.
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Different stereochemistry.
Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate: Chlorine instead of fluorine.
Uniqueness
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
QWYDJKUUVMGCNN-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















